

Technical Guide: 4-Bromo-2,6-difluorobenzaldehyde in Drug Discovery

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Compound of Interest

Compound Name: **4-Bromo-2,6-difluorobenzaldehyde**

Cat. No.: **B1272164**

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **4-Bromo-2,6-difluorobenzaldehyde**, a key chemical intermediate in organic synthesis, with a particular focus on its role in the development of novel therapeutics. This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and its application in targeting cellular protein degradation pathways.

Physicochemical Properties and Data

4-Bromo-2,6-difluorobenzaldehyde is a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzaldehyde scaffold, imparts desirable properties for the synthesis of complex molecules. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the aldehyde group and influences the electronic properties of the aromatic ring, making it a valuable precursor for various pharmaceutical agents.

The key quantitative data for **4-Bromo-2,6-difluorobenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	221.00 g/mol	[1] [2] [3]
Molecular Formula	C ₇ H ₃ BrF ₂ O	[1] [2] [3]
CAS Number	537013-51-7	[1] [2] [3]
Melting Point	76-81 °C	[2] [3]
Appearance	White to light yellow solid	
Purity	≥96%	[2]
Flash Point	>110 °C (>230 °F)	[2] [3]

Experimental Protocol: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde

The following protocol details a common laboratory-scale synthesis of **4-Bromo-2,6-difluorobenzaldehyde** from 1-bromo-3,5-difluorobenzene. This method involves a directed ortho-metallation followed by formylation.

Materials:

- 1-bromo-3,5-difluorobenzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) solution in hexanes
- Diisopropylamine
- N,N-Dimethylformamide (DMF)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Preparation of Lithium Diisopropylamide (LDA):
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
 - Cool the flask to -78 °C using a dry ice/acetone bath.
 - Slowly add diisopropylamine to the cooled THF.
 - To this solution, add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C.
 - Stir the resulting mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
- Lithiation of 1-bromo-3,5-difluorobenzene:
 - In a separate flame-dried flask under a nitrogen atmosphere, dissolve 1-bromo-3,5-difluorobenzene in anhydrous THF.
 - Cool this solution to -78 °C.
 - Slowly transfer the previously prepared LDA solution to the solution of 1-bromo-3,5-difluorobenzene via cannula while maintaining the temperature at -78 °C.
 - Stir the reaction mixture at -78 °C for 1 hour.
- Formylation:

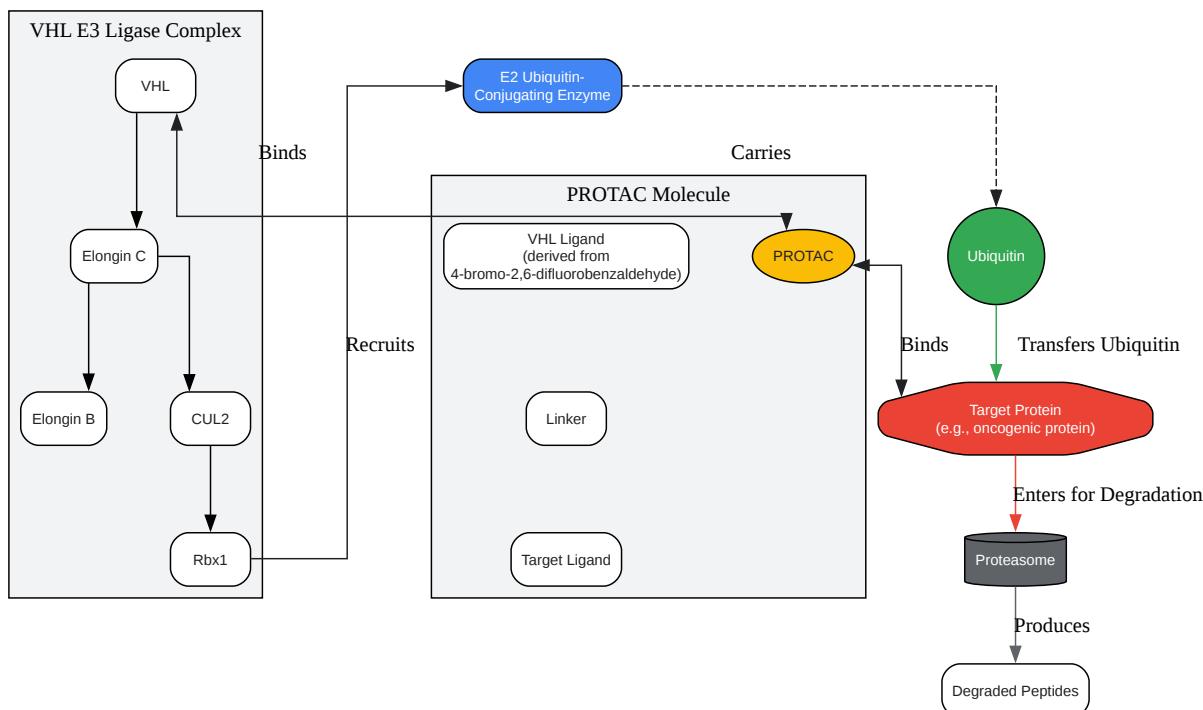
- To the reaction mixture, add N,N-dimethylformamide (DMF) dropwise at -78 °C.
- Continue stirring at -78 °C for an additional 30 minutes.
- Work-up and Purification:
 - Quench the reaction by slowly adding 1 M HCl at -78 °C.
 - Allow the mixture to warm to room temperature.
 - Transfer the mixture to a separatory funnel and extract with ethyl acetate.
 - Wash the combined organic layers sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield **4-Bromo-2,6-difluorobenzaldehyde** as a solid.

Application in Drug Discovery: Targeting the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Pathway

4-Bromo-2,6-difluorobenzaldehyde serves as a crucial intermediate in the synthesis of small molecule ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^[4] These ligands are integral components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest, a ligand that binds to an E3 ubiquitin ligase (such as VHL), and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome. This approach offers a powerful strategy to eliminate disease-causing proteins that are often considered "undruggable" by traditional small molecule inhibitors.

The signaling pathway below illustrates the mechanism of action of a VHL-recruiting PROTAC.



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